molecular formula C12H15N B11763147 rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane

rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane

Cat. No.: B11763147
M. Wt: 173.25 g/mol
InChI Key: ZEICVRUUVHTYRQ-SDDRHHMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane: is a bicyclic compound featuring a phenyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane typically involves the following steps:

    Formation of the Azabicyclo Structure: This can be achieved through a series of cyclization reactions, often starting with a suitable precursor that contains the necessary functional groups.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction, where a halogenated precursor reacts with a phenylating agent under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated precursors, phenylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules and influencing various biochemical pathways.

Comparison with Similar Compounds

  • rel-(1R,5S,6S)-6-Hydroxy-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
  • rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine)

Comparison: Compared to these similar compounds, rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11/h1-5,10-13H,6-8H2/t10-,11-,12+/m0/s1

InChI Key

ZEICVRUUVHTYRQ-SDDRHHMPSA-N

Isomeric SMILES

C1[C@H]2CNC[C@H]2[C@@H]1C3=CC=CC=C3

Canonical SMILES

C1C2CNCC2C1C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.